molecular formula C18H16ClN5O B2642314 1-(2-Chlorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea CAS No. 1170269-07-4

1-(2-Chlorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea

Cat. No. B2642314
CAS RN: 1170269-07-4
M. Wt: 353.81
InChI Key: HRGIJWKRHJQGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea is a chemical compound that belongs to the class of urea derivatives. It has shown promising results in scientific research applications and is being studied extensively for its potential therapeutic uses.

Scientific Research Applications

Corrosion Inhibition

Corrosion Inhibition Performance of 1,3,5-triazinyl Urea Derivatives :1,3,5-triazinyl urea derivatives were evaluated as corrosion inhibitors for mild steel in 1 N HCl solutions. The studies demonstrated that these compounds efficiently inhibit corrosion, suggesting that similar urea derivatives could be explored for corrosion protection applications in industrial settings (Mistry et al., 2011).

Antimicrobial Activity

Synthesis of New 1,3-Oxazolyl-7-Chloroquinazolin-4(3H)ones and Evaluation of Their Antimicrobial Activities :Compounds synthesized from 2-[(2,6-dichlorophenyl)amino]phenyl acetic acid, which were further reacted with urea to give carboxamide-7-chloroquinazolin-4(3H)ones, showed significant antimicrobial activity. This suggests that the structural features of urea derivatives can be manipulated to develop new antimicrobial agents (Patel & Shaikh, 2011).

Allosteric Antagonism in Neuropharmacology

Effects of the Allosteric Antagonist 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1) on CB1 Receptor Modulation in the Cerebellum :This study explored the effects of PSNCBAM-1, a cannabinoid CB1 receptor allosteric antagonist, on neuronal excitability in the cerebellum. It highlighted the potential of similar urea derivatives for therapeutic applications in central nervous system diseases (Wang et al., 2011).

Anticancer Agents

In vitro Inhibition of Translation Initiation by N,N'-Diarylureas--Potential Anti-cancer Agents :Symmetrical N,N'-diarylureas were identified as potent activators of the eIF2α kinase heme regulated inhibitor, reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex and inhibiting cancer cell proliferation. This demonstrates the potential of urea derivatives as anticancer agents (Denoyelle et al., 2012).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O/c1-12-6-11-17(24-23-12)20-13-7-9-14(10-8-13)21-18(25)22-16-5-3-2-4-15(16)19/h2-11H,1H3,(H,20,24)(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGIJWKRHJQGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.